molecular formula C13H20O2 B8405086 4-(3-Hyd-roxypropyl)-2-t-butylphenol

4-(3-Hyd-roxypropyl)-2-t-butylphenol

Cat. No.: B8405086
M. Wt: 208.30 g/mol
InChI Key: IJFPGBDXKWTYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hyd-roxypropyl)-2-t-butylphenol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-tert-butyl-4-(3-hydroxypropyl)phenol

InChI

InChI=1S/C13H20O2/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,14-15H,4-5,8H2,1-3H3

InChI Key

IJFPGBDXKWTYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)-1-propanol (100 g, 0.38 mol) was dissolved in 500 ml of trifluoracetic acid. The solution was stirred at 40° C. for six hours, then poured into an ice-water mixture. The mixture was extracted with methylene chloride. The methylene chloride layer was washed with aqueous sodium carbonate and evaporated. A solution of sodium hydroxide (25 g) in 400 ml of methanol was added to the residue. The mixture was stirred at room temperature for 30 minutes, neutralized with 1N hydrochloric acid and extracted with methylene chloride. The methylene chloride layer was washed with aqueous sodium carbonate and water, dried with anhydrous sodium sulfate, and evaporated. The residue was vacuum distilled to give 51 g (64%) of the product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A stirred solution of III (12.5 Kg) in trifluoroacetic acid (60.0 L) was heated 40° C. for 6 hrs. After completion of reaction on TLC, reaction mixture was quenched in ice-water and extracted 3 times with dichloromethane (25.0 L). Total organic layers were combined and evaporated to dryness at atmospheric pressure. A solution of sodium hydroxide (3.0 Kg) in methanol (50.0 L) was added to the residue and stirred at room temperature for 1 hr. The solution was neutralized with 1N HCl and extracted 3 times with dichloromethane (25.0 L). All the organic layers were combined and washed with saturated sodium carbonate solution (10.0 L), DM Water (10.0 L), brine (10.0 L) and evaporated to dryness under reduced pressure to give the title compound (7.5 Kg)
Name
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One

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